Product packaging for 1-Methyl-4-(cyclohexylacetyl)imidazole(Cat. No.:CAS No. 69393-35-7)

1-Methyl-4-(cyclohexylacetyl)imidazole

Cat. No.: B13789217
CAS No.: 69393-35-7
M. Wt: 206.28 g/mol
InChI Key: JRJZQZCEHJALCO-UHFFFAOYSA-N
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Description

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry and materials science. biomedpharmajournal.org Among these, the imidazole ring is a privileged scaffold due to its presence in essential biomolecules like the amino acid histidine, purines in DNA, and the signaling molecule histamine. ijrar.org The aromatic nature and unique electronic configuration of the imidazole ring, featuring one 'pyrrole-like' and one 'pyridine-like' nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, facilitating a wide range of biological interactions. nih.govresearchgate.net

The structure of 1-Methyl-4-(cyclohexylacetyl)imidazole is characterized by several key features:

1-Methyl Group: Substitution at the N-1 position with a methyl group prevents tautomerization, locking the molecule into a single isomeric form. wikipedia.org This modification also slightly increases the basicity of the second nitrogen atom and lowers the melting point compared to its unsubstituted counterpart. wikipedia.org The 1-methylimidazole (B24206) moiety is a well-known precursor in the synthesis of ionic liquids and serves as a mimic for biological molecules like histidine in laboratory research. wikipedia.orgdrugbank.com

4-Acyl Group (Cyclohexylacetyl): The presence of an acyl group, specifically a cyclohexylacetyl group, at the C-4 position introduces a key functional handle. N-acyl imidazoles are recognized as unique electrophiles with moderate and tunable reactivity. researchgate.netnih.govkyoto-u.ac.jp This makes them valuable in organic synthesis, particularly for acylation reactions and in the chemical biology field for the modification of proteins and peptides. nih.govkyoto-u.ac.jp The ketone functionality within the acetyl group offers a site for further chemical transformations.

Cyclohexyl Moiety: The cyclohexyl group is a non-aromatic carbocyclic ring that is frequently incorporated into drug candidates to enhance lipophilicity and to act as a bioisostere for phenyl or other alkyl groups. pharmablock.com Its three-dimensional structure can offer more contact points with biological targets compared to a flat aromatic ring, potentially improving binding affinity and specificity. pharmablock.com The cyclohexane (B81311) ring is also valued for its metabolic stability. cabidigitallibrary.org

The combination of these three components on an imidazole core suggests a molecule with potential for specific chemical reactivity and biological activity, positioning it as an interesting, albeit under-researched, entity within the vast family of heterocyclic compounds.

Overview of the Research Landscape for Imidazole Derivatives: Trends and Advancements

The field of imidazole chemistry is dynamic and continually expanding, driven by the wide spectrum of applications for its derivatives. Research into imidazole-based compounds has yielded numerous FDA-approved drugs with diverse therapeutic uses. nih.gov The structural versatility of the imidazole core allows for extensive modification, leading to compounds with a broad range of pharmacological effects. ijpsjournal.com

Current research trends and advancements in imidazole derivatives can be summarized as follows:

Medicinal Chemistry and Drug Discovery: Imidazole derivatives are a major focus in the search for new therapeutic agents. They have demonstrated significant potential across numerous disease areas, including as anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and antidiabetic agents. ijrar.orgijpsjournal.comclinmedkaz.org The mechanism of action often involves the imidazole ring binding to enzymes and receptors. nih.gov For example, many antifungal drugs of the "azole" class function by inhibiting the biosynthesis of essential fungal cell membrane components. clinmedkaz.org

Synthesis and Functionalization: A primary area of research is the development of novel and efficient synthetic routes to create substituted imidazoles. biomedpharmajournal.org Various established methods, such as the Debus and Radiszewski syntheses, are continually being refined, and new catalytic methods are being developed to allow for precise control over the substitution pattern on the imidazole ring. biomedpharmajournal.orgjocpr.com The functionalization of the imidazole core is key to fine-tuning the biological activity and physicochemical properties of the resulting molecules. nih.gov

Materials Science: Beyond pharmaceuticals, imidazole derivatives are crucial in materials science. 1-alkylimidazoles, such as 1-methylimidazole, are fundamental building blocks for a class of salts known as ionic liquids. wikipedia.org These compounds are liquid at or near room temperature and have applications as solvents in green chemistry, electrolytes in batteries, and as catalysts.

Chemical Biology: The unique reactivity of certain imidazole derivatives, like N-acyl imidazoles, has been harnessed in chemical biology. researchgate.netnih.gov Their ability to selectively acylate biomolecules is used to probe protein function, analyze RNA structure, and develop new methods for labeling biological molecules in living cells. nih.govkyoto-u.ac.jp

This vibrant research landscape underscores the importance of the imidazole scaffold and suggests that novel, unexplored derivatives could hold significant promise.

General Properties and Applications of the Imidazole Scaffold
PropertyDescriptionSignificance in Research
StructureFive-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.Core component of numerous natural products and synthetic drugs. ijrar.org
Amphoteric NatureCan act as both a weak acid and a weak base.Allows for interaction with a variety of biological targets and facilitates different chemical reactions. ijrar.org
Biological ActivityExhibits a wide range of pharmacological effects including anticancer, antifungal, and antibacterial properties.A "privileged scaffold" in medicinal chemistry for the development of new therapeutic agents. nih.govijpsjournal.comclinmedkaz.org
Coordination ChemistryThe pyridine-like nitrogen can coordinate with metal ions.Important for its role in metalloenzymes and the development of metal-based drugs. researchgate.net
Synthetic AccessibilityMultiple established synthetic routes allow for the creation of diverse derivatives.Enables extensive structure-activity relationship (SAR) studies to optimize desired properties. biomedpharmajournal.org

Fundamental Academic Significance and Research Gaps Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published data on its synthesis, characterization, and potential applications. This absence of information defines its primary academic significance: it is an unexplored area of chemical space.

The fundamental interest in this compound arises from the predictable, yet unconfirmed, properties endowed by its constituent parts:

As a Synthetic Intermediate: The 4-acylimidazole moiety suggests its potential as a versatile synthetic building block. The acyl group could be a precursor for creating more complex molecules through reactions at the carbonyl carbon. The synthesis of 4-acetylimidazole (B182141) itself is a topic of chemical interest, indicating the utility of such compounds as intermediates. google.com

In Medicinal Chemistry: Given the broad biological activities of imidazole derivatives, this compound is a candidate for biological screening. researchgate.net The combination of the imidazole core (a known pharmacophore), the lipophilic cyclohexyl group (which can enhance membrane permeability and target binding), and the specific substitution pattern presents a novel structure for evaluation against various therapeutic targets, such as cancer cell lines or microbial pathogens. pharmablock.comcabidigitallibrary.orgnih.gov

In Physical Organic Chemistry: The study of this molecule could provide insights into the electronic and steric effects of the cyclohexylacetyl group on the imidazole ring's reactivity and properties.

The primary research gap is the complete absence of experimental data for this compound. Key questions that remain unanswered include:

What is an efficient synthetic route to produce this compound?

What are its fundamental physicochemical properties (e.g., melting point, solubility, spectral data)?

Does it possess any significant biological activity?

Can it serve as a useful precursor for other novel heterocyclic compounds?

Addressing these questions through targeted research would fill a void in the literature and could potentially lead to the discovery of a new compound with valuable properties.

Hypothesized Physicochemical Properties of this compound
PropertyHypothesized Value/CharacteristicBasis for Hypothesis
Molecular FormulaC12H18N2OBased on structural components.
Molecular Weight206.28 g/molCalculated from the molecular formula.
Physical StateLikely a solid or viscous oil at room temperature.Based on related substituted imidazoles and the presence of a moderately sized, non-polar group.
SolubilityExpected to have moderate solubility in organic solvents and low solubility in water.The polar imidazole ring is countered by the non-polar cyclohexyl group. ijrar.orgpharmablock.com
ReactivityThe carbonyl group is expected to be reactive towards nucleophiles; the imidazole ring may undergo further electrophilic substitution.Based on the known chemistry of ketones and acyl-imidazoles. researchgate.net

Note: The data in the table above are theoretical estimations based on the properties of structurally related compounds and have not been experimentally verified.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B13789217 1-Methyl-4-(cyclohexylacetyl)imidazole CAS No. 69393-35-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69393-35-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-cyclohexyl-1-(1-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C12H18N2O/c1-14-8-11(13-9-14)12(15)7-10-5-3-2-4-6-10/h8-10H,2-7H2,1H3

InChI Key

JRJZQZCEHJALCO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(=O)CC2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 Methyl 4 Cyclohexylacetyl Imidazole and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orghilarispublisher.com For 1-Methyl-4-(cyclohexylacetyl)imidazole, the primary disconnections focus on the formation of the imidazole (B134444) core and the introduction of the acyl and methyl groups.

A logical retrosynthetic approach for this compound identifies the imidazole ring as the central structural motif. The key disconnections would involve breaking the bonds forming the heterocyclic ring. One common strategy is to disconnect the C4-C5 and N1-C2 bonds of the imidazole ring. This leads to precursors such as a 1,2-dicarbonyl compound, an aldehyde, and an amine, which are common building blocks in classical imidazole syntheses. scribd.com Another strategic disconnection involves the C-N bonds, suggesting precursors that can cyclize to form the imidazole ring.

The cyclohexylacetyl group at the C4 position can be disconnected at the C-C bond between the carbonyl carbon and the imidazole ring. This suggests a Friedel-Crafts-type acylation of a pre-formed 1-methylimidazole (B24206) ring or the incorporation of this acyl group from a corresponding α-dicarbonyl precursor during the ring formation. The methyl group on the N1 nitrogen is typically introduced through N-alkylation of an imidazole precursor or by using methylamine (B109427) as a primary amine component in a multi-component reaction. wikipedia.org

Development and Optimization of Conventional Synthetic Pathways

Conventional methods for synthesizing the imidazole core provide a robust foundation for producing this compound and its analogs. These methods often involve the condensation of simple, readily available starting materials.

Multi-Component Reactions (MCRs) for Imidazole Core Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. researchgate.net For imidazole synthesis, MCRs offer a convergent and atom-economical approach. wikipedia.orgresearchgate.net The synthesis of substituted imidazoles can be achieved through a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst. isca.me

In the context of this compound, a potential MCR could involve the reaction of a cyclohexyl-substituted 1,2-dicarbonyl compound, formaldehyde, and methylamine. The use of various catalysts, such as p-toluenesulfonic acid (PTSA), has been shown to facilitate these reactions under mild conditions, leading to good yields of the desired imidazole derivatives. isca.me The versatility of MCRs allows for the generation of a library of analogs by simply varying the starting components. researchgate.net

Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis
Reactant 1Reactant 2Reactant 3 (and 4)Catalyst/ConditionsProduct TypeReference
1,2-DiketoneAldehydeAmmonium AcetatePTSA, Ethanol2,4,5-Trisubstituted Imidazole isca.me
BenzilAromatic AldehydeAmmonium Acetate, Primary AmineFeCl3/SiO2, Solvent-free1,2,4,5-Tetrasubstituted Imidazole nih.gov
α-Azido ChalconeAryl AldehydeAnilineErbium triflateHighly Substituted Imidazole organic-chemistry.org

Debus-Radziszewski and Related Condensation Reactions

The Debus-Radziszewski imidazole synthesis is a classic and widely used method for preparing imidazoles. scribd.comnih.gov This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). nih.gov A modification of this reaction, where one equivalent of ammonia is replaced by a primary amine, allows for the synthesis of N-substituted imidazoles. wikipedia.org

To synthesize this compound using this methodology, a potential pathway would involve the reaction of a dicarbonyl compound bearing the cyclohexylacetyl moiety, formaldehyde, and methylamine. The reaction typically proceeds in two stages: first, the dicarbonyl compound condenses with ammonia or an amine to form a diimine, which then condenses with the aldehyde to form the imidazole ring. scribd.comwikipedia.org This method is valued for its use of readily available starting materials and its commercial applicability for producing various imidazole compounds. scribd.com

Cyclization Strategies Involving Nitrogen-Containing Precursors

The synthesis of the imidazole ring can also be achieved through the cyclization of various acyclic, nitrogen-containing precursors. These strategies often involve the formation of one or two C-N bonds in the final cyclization step. For instance, the reaction of α-halo ketones with amidines is a well-established route to imidazoles. In the case of this compound, this would necessitate a suitably substituted α-haloketone and an N-methylamidine.

Another approach involves the cyclization of propargylamines. For example, silver-catalyzed nucleophilic addition of a propargylamine (B41283) to a ketenimine, followed by a 5-exo-dig cyclization and isomerization, can yield tetrasubstituted imidazoles. rsc.org While this specific example leads to a different substitution pattern, the underlying principle of cyclizing a nitrogen-containing precursor highlights a versatile strategy for imidazole synthesis. chim.it

Advanced Catalysis in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve higher efficiency, selectivity, and functional group tolerance. The synthesis of substituted imidazoles has benefited significantly from these developments, particularly in the realm of transition metal catalysis. chim.it

Transition Metal-Catalyzed Coupling and Cyclization

Transition metals, particularly palladium and copper, are powerful catalysts for the formation of C-C and C-N bonds, which are crucial steps in the synthesis of complex heterocyclic molecules. chim.itnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in functionalizing heterocyclic cores. nih.govacs.org For instance, a pre-formed halo-substituted imidazole can be coupled with an appropriate organometallic reagent to introduce the cyclohexylacetyl moiety.

Transition metal catalysts can also facilitate the cyclization step itself. For example, copper salts have been shown to promote the cyclization of terminal alkynes and amidines to form 1,2,4-trisubstituted imidazoles. chim.it Rhodium-catalyzed reactions of 1-sulfonyl triazoles with nitriles also provide a route to substituted imidazoles through the intermediacy of rhodium iminocarbenoids. organic-chemistry.org These catalytic methods often proceed under milder conditions and with higher regioselectivity compared to traditional methods.

Table 2: Transition Metal-Catalyzed Reactions in Imidazole Synthesis
CatalystReaction TypeSubstratesProduct TypeReference
Palladium(II) Acetate ComplexesDirect C5-ArylationImidazoles, Aryl ChloridesC5-Arylated Imidazoles acs.org
Copper(II) AcetateOxidative Diamination/CyclizationTerminal Alkynes, Amidines1,2,4-Trisubstituted Imidazoles chim.it
Rhodium(II) catalyst[4+1] CyclizationEnamines, TMSN32,5-disubstituted imidazole-4-carboxylic derivatives organic-chemistry.org
Silver(I) Triflate (AgOTf)Nucleophilic Addition/CyclizationPropargylamines, Ketenimines1,2,5-Trisubstituted Imidazoles chim.it

Organocatalysis and Biocatalysis in Stereoselective Synthesis

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for creating chiral analogs that may possess unique biological activities. Organocatalysis and biocatalysis offer powerful, metal-free alternatives for achieving high levels of enantioselectivity.

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral imidazole derivatives, organocatalysts can facilitate asymmetric reactions to construct stereogenic centers. For instance, the allylic alkylation of 2-acylimidazoles, a related class of compounds, can be rendered stereodivergent using a dual catalytic system involving nickel and iridium complexes with chiral ligands. snnu.edu.cn This allows for the selective formation of all possible stereoisomers of α-allylated tertiary carbonyls. snnu.edu.cn Chiral imidazole-containing molecules themselves can act as potent organocatalysts. The desymmetrization of prochiral silanediols has been achieved with high enantioselectivity using a chiral imidazole-based catalyst, which activates the substrate through hydrogen bonding interactions. nih.gov Such strategies could be adapted to introduce chirality into precursors of the target molecule, for example, by asymmetric alkylation of a related β-ketoester.

Biocatalysis: The use of enzymes as catalysts offers unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions. researchgate.net While specific biocatalytic routes to this compound are not established, enzymes like lipases, oxidoreductases, and transaminases are routinely used to produce chiral building blocks for complex molecules. researchgate.net For example, a prochiral ketone precursor to the target molecule could be asymmetrically reduced using a ketoreductase to yield a chiral alcohol. This enzymatic approach is highly valued in industrial processes for its efficiency, minimal waste generation, and ability to operate under environmentally benign conditions. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Protocols

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of imidazole derivatives has been a fertile ground for the application of these principles, focusing on energy efficiency, waste reduction, and the use of renewable resources.

Traditional methods for imidazole synthesis often require long reaction times, harsh conditions, and the use of volatile organic solvents. asianpubs.org Modern approaches leverage alternative energy sources and reaction conditions to overcome these limitations.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.govjetir.org The synthesis of polysubstituted imidazoles via one-pot, multicomponent reactions is particularly amenable to microwave assistance. jetir.orgnih.gov For example, the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine (or ammonia source) can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. jetir.orgorientjchem.org This technique has been successfully applied to produce a wide range of imidazole derivatives, including those with complex substitution patterns. nih.govnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste, simplifies purification, and can reduce costs. asianpubs.orgnih.gov The synthesis of tri- and tetrasubstituted imidazoles has been effectively demonstrated under solvent-free conditions, often in conjunction with microwave heating or the use of solid-supported catalysts. asianpubs.orgorganic-chemistry.org One-pot procedures where reactants are mixed and heated without any medium are particularly advantageous, showing high efficiency and selectivity. asianpubs.org

A plausible green synthesis for this compound could involve a one-pot, microwave-assisted reaction between a suitable 1,2-dicarbonyl precursor, cyclohexylacetaldehyde, methylamine, and an ammonia source under solvent-free conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives
Reaction TypeConditionsReaction TimeYieldReference
Three-component synthesis of 2,4,5-triphenylimidazoleConventional Heating (Reflux in Ethanol)5-8 hours75-85% jetir.org
Three-component synthesis of 2,4,5-triphenylimidazoleMicrowave Irradiation (Solvent-free, Acetic Acid catalyst)1-3 minutes90-95% jetir.org
Synthesis of imidazo[1,2-a]pyrimidine-imidazolesConventional Heating8-12 hoursModerate nih.gov
Synthesis of imidazo[1,2-a]pyrimidine-imidazolesMicrowave Irradiation (Ethanol, p-TSA catalyst)15-25 minutes46-80% nih.gov

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions and multicomponent reactions, are preferred as they minimize the formation of byproducts and waste. buecher.de

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step and are inherently atom-economical. The Debus-Radziszewski imidazole synthesis and its modern variations, which combine a dicarbonyl compound, an aldehyde, and an amine/ammonia, are classic examples. jetir.org In these reactions, the primary byproduct is water, leading to a very high incorporation of atoms from the starting materials into the imidazole product.

Table 2: Research Findings on Sustainable Imidazole Synthesis
MethodologyKey FindingsAdvantagesReference
Solvent-Free SynthesisEfficient one-pot synthesis of imidazole derivatives was achieved by heating reactants at 70°C without solvent.High yields, easy setup, mild conditions, environmentally friendly. asianpubs.org
Microwave-Assisted SynthesisSynthesis of 2,4,5-triphenyl imidazoles was completed in 1-3 minutes under solvent-free conditions using glacial acetic acid as a catalyst.Drastically reduced reaction times, high yields, inexpensive catalyst. jetir.org
Zeolite CatalysisZSM-11 zeolite was used as a reusable catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles.Excellent yields, short reaction times, catalyst reusability over five runs. nih.gov
Atom Economy in MCRsMulticomponent reactions maximize the incorporation of reactant atoms into the final product, with water often being the only byproduct.High synthetic efficiency, minimized waste, reduced number of synthetic steps. buecher.de

Chemical Reactivity, Transformation Mechanisms, and Derivatization Strategies of 1 Methyl 4 Cyclohexylacetyl Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring in 1-Methyl-4-(cyclohexylacetyl)imidazole is susceptible to both electrophilic and nucleophilic substitution reactions, although the former is more common for the electron-rich imidazole ring.

Electrophilic Aromatic Substitution:

The imidazole ring is considered an electron-rich aromatic system, making it reactive towards electrophiles. The substitution pattern is directed by the existing substituents. The N-methyl group at position 1 and the cyclohexylacetyl group at position 4 influence the regioselectivity of the reaction. Generally, electrophilic attack on N-alkylimidazoles is directed to the C-5 position, and to a lesser extent, the C-2 position. The C-4 position is generally less favored for electrophilic attack. Computational studies on N-methylimidazole have shown that the arenium ions formed by attack at the C-4 and C-5 positions have similar standard free energies, suggesting that a mixture of products can be formed. amazonaws.com For this compound, the C-5 position is the most likely site for electrophilic substitution due to the directing effect of the N-methyl group and the deactivating effect of the acyl group at C-4.

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination would be expected to occur primarily at the C-5 position.

Nitration: Reaction with a mixture of nitric and sulfuric acid would likely yield the 5-nitro derivative.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group at the C-5 position.

Friedel-Crafts Reactions: Acylation and alkylation are also possible, though the presence of the deactivating acyl group on the ring might require harsher conditions.

Reaction Reagents Expected Major Product Reference
BrominationBr₂/CH₃COOH1-Methyl-4-(cyclohexylacetyl)-5-bromoimidazole libretexts.org
NitrationHNO₃/H₂SO₄1-Methyl-4-(cyclohexylacetyl)-5-nitroimidazole libretexts.org
SulfonationH₂SO₄/SO₃This compound-5-sulfonic acid libretexts.org

Nucleophilic Substitution:

While less common for the electron-rich imidazole ring itself, nucleophilic substitution can occur, particularly if a good leaving group is present. For instance, if a halo-substituted derivative of this compound were prepared, the halogen could be displaced by a nucleophile. The position of substitution would influence the reactivity, with halogens at the C-2 position being generally more susceptible to nucleophilic attack than those at C-4 or C-5.

Reactions Involving the Cyclohexylacetyl Moiety: Functional Group Interconversions

The cyclohexylacetyl side chain offers numerous possibilities for chemical modification, primarily centered around the reactivity of the carbonyl group and the methylene (B1212753) bridge.

Reactions of the Carbonyl Group:

The ketone functionality is a primary site for derivatization through nucleophilic addition and subsequent reactions.

Reduction to an Alcohol: The carbonyl group can be readily reduced to a secondary alcohol using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 1-methyl-4-(1-cyclohexyl-2-hydroxyethyl)imidazole.

Oxidation (Baeyer-Villiger): While ketones are generally resistant to oxidation, the Baeyer-Villiger oxidation using a peroxyacid (e.g., m-CPBA) could potentially convert the ketone into an ester, yielding cyclohexyl 1-(1-methyl-1H-imidazol-4-yl)methylcarboxylate. The migratory aptitude of the cyclohexylmethyl group versus the imidazolylmethyl group would determine the product.

Reductive Amination: The ketone can be converted to an amine via reductive amination. This involves reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN), leading to the formation of a new C-N bond.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the side chain.

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the carbonyl group would result in the formation of a tertiary alcohol and a new carbon-carbon bond.

Transformation Reagents Product Type
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Reductive AminationR₂NH, NaBH₃CNAmine
Wittig ReactionPh₃P=CHR'Alkene
Grignard ReactionR'MgBrTertiary Alcohol

Reactions of the α-Methylene Group:

The methylene group adjacent to the carbonyl (the α-position) is activated and can participate in various reactions.

Halogenation: Under acidic or basic conditions, the α-position can be halogenated with reagents like N-bromosuccinimide (NBS) or bromine.

Alkylation: Deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) would form an enolate, which can then be alkylated with an alkyl halide.

Oxidation and Reduction Chemistry of the Compound

Oxidation:

The primary sites for oxidation on this compound are the cyclohexyl ring and the methylene bridge of the acetyl group. The imidazole ring itself is generally resistant to oxidation.

Oxidation of the Cyclohexyl Ring: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions could potentially oxidize the cyclohexyl ring, leading to ring-opening and the formation of dicarboxylic acids.

Oxidation of the Benzylic-like Position: The methylene group adjacent to the imidazole ring is analogous to a benzylic position and could be susceptible to oxidation. Depending on the oxidant and reaction conditions, this could lead to the formation of a diketone, 1-methyl-4-(cyclohexylglyoxyloyl)imidazole.

Reduction:

The primary sites for reduction are the carbonyl group and the imidazole ring.

Reduction of the Carbonyl Group: As mentioned in section 3.2, the ketone can be selectively reduced to a secondary alcohol using mild reducing agents like NaBH₄.

Reduction of the Imidazole Ring: Catalytic hydrogenation (e.g., H₂/Pd or Pt) under more forcing conditions could potentially reduce the imidazole ring to an imidazoline (B1206853) or imidazolidine (B613845) derivative. However, this often requires high pressures and temperatures.

Birch Reduction: Dissolving metal reductions, such as the Birch reduction (Na/NH₃, ROH), could potentially reduce the imidazole ring, although the reactivity of acyl-substituted imidazoles in this reaction is not well-documented.

Heterocyclic Ring-Opening and Rearrangement Mechanisms

Ring-Opening:

The imidazole ring is generally stable, but under certain harsh conditions, ring-opening can occur.

Acidic or Alkaline Hydrolysis: Prolonged heating in strong aqueous acid or base could potentially lead to the cleavage of the imidazole ring. For instance, studies on N-methyl-2-pyrrolidone (NMP), another five-membered nitrogen-containing heterocycle, have shown that the ring can open under acidic or alkaline conditions to form an acid. researchgate.net A similar mechanism could be envisioned for this compound, potentially leading to the formation of N-methyl-2-(cyclohexylacetyl)glycinamide or related open-chain products.

Reaction with Dichlorocarbene (B158193): Reactions of imidazoles with dichlorocarbene have been shown to lead to ring-expanded pyrimidine (B1678525) derivatives. This proceeds through the initial formation of a dichlorocyclopropane adduct across a C=C bond of the imidazole ring, followed by rearrangement.

Rearrangement:

Photochemical Rearrangements: Imidazoles can undergo photochemical rearrangements. Theoretical studies on methyl-substituted imidazoles have proposed mechanisms involving conical intersections and internal cyclization-isomerization pathways upon UV irradiation. nih.gov These rearrangements can lead to the scrambling of substituents on the ring. While not specifically studied for this compound, it is plausible that it could undergo similar photoisomerizations.

Thermal Rearrangements: Thermal rearrangements of acyl-substituted heterocycles can also occur. For example, the thermolysis of 2-acetyl-methylenecyclopropane leads to the formation of 2,4-dimethylfuran. researchgate.net While a different system, it highlights the potential for thermally induced rearrangements involving acyl side chains on cyclic systems.

Exploration of Novel Chemical Transformations and Reaction Kinetics

The unique combination of functional groups in this compound makes it a candidate for novel chemical transformations.

Theoretical and Computational Investigations of 1 Methyl 4 Cyclohexylacetyl Imidazole

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic properties and predicting the reactivity of 1-Methyl-4-(cyclohexylacetyl)imidazole. nih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels, providing a basis for understanding its chemical behavior. nih.gov Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of quantum calculations used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more polarizable and reactive. For imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO's location can vary depending on the substituents. acadpubl.eu

Charge distribution analysis provides further insight into reactivity. Methods like Natural Bond Orbital (NBO) analysis are used to elucidate intramolecular charge transfer and delocalization of electron density. rsc.org Additionally, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution across the molecule. acadpubl.eu The MEP map uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. acadpubl.eu

Table 1: Illustrative FMO Parameters for an Imidazole Derivative This table presents typical data obtained from FMO analysis and is for illustrative purposes only.

Parameter Calculated Value (eV) Implication
HOMO Energy -5.30 Electron-donating capability
LUMO Energy -1.30 Electron-accepting capability

| HOMO-LUMO Gap (ΔE) | 4.00 | Chemical reactivity and stability |

Computational methods are invaluable for mapping potential chemical reaction pathways, such as those involved in the synthesis or metabolism of this compound. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify the most energetically favorable route from reactants to products.

A critical aspect of this analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. researchgate.net Calculating the structure and energy of a transition state allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to occur). researchgate.net A lower activation energy corresponds to a faster reaction rate. This modeling provides a theoretical framework for understanding reaction mechanisms and predicting their feasibility and kinetics without the need for extensive experimental work. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's dynamic behavior and identify its preferred shapes. nih.gov

This compound possesses significant flexibility due to the rotatable bonds connecting the imidazole ring, the acetyl group, and the cyclohexyl ring. Molecular dynamics simulations are particularly well-suited to study this flexibility. mdpi.com MD simulations model the movements of atoms and bonds over time by applying the principles of classical mechanics, providing a dynamic picture of the molecule's behavior. rdd.edu.iq

These simulations can also explicitly model the surrounding environment, such as a solvent like water. rdd.edu.iq By including solvent molecules in the simulation box, it is possible to observe and quantify interactions like hydrogen bonding between the imidazole nitrogen atoms and water. rdd.edu.iquobaghdad.edu.iq This provides critical information on how the solvent influences the ligand's conformation and stability.

A molecule can exist in numerous conformations, but it will predominantly adopt those with the lowest energy. Computational conformational searches are performed to identify these stable, low-energy conformers. These methods systematically rotate the molecule's flexible bonds and calculate the potential energy of each resulting structure.

The results from these searches, often complemented by insights from MD simulations, yield a set of energetically favorable conformations. nih.gov Identifying the most stable conformer(s) is essential, as this is often the bioactive conformation responsible for its interactions with biological targets.

Table 2: Example of Conformational Analysis Data This table illustrates how results from a conformational search might be presented, focusing on a key dihedral angle.

Conformer ID Dihedral Angle (N-C-C=O) Relative Energy (kcal/mol) Population (%)
1 178.5° 0.00 75.2
2 -65.2° 1.50 15.5

| 3 | 70.1° | 1.85 | 9.3 |

Molecular Recognition and Mechanistic Studies of Biological Interactions for 1 Methyl 4 Cyclohexylacetyl Imidazole Analogs

Mechanistic Elucidation of Enzyme Inhibition and Modulation

The imidazole (B134444) moiety is a well-known functional group in many biologically active molecules and is often involved in the catalytic mechanisms of enzymes. nih.gov Consequently, imidazole-containing compounds are frequently investigated as enzyme inhibitors. The N-methylated imidazole ring in 1-Methyl-4-(cyclohexylacetyl)imidazole can act as a hydrogen bond acceptor, while the cyclohexyl group provides a bulky, hydrophobic region that can engage in van der Waals interactions within an enzyme's active or allosteric site.

Kinetic Characterization of Enzyme-Ligand Interactions

The inhibitory potential of this compound analogs on specific enzymes is a key area of investigation. Kinetic studies are fundamental to understanding the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.

For instance, studies on the inhibition of GH1 β-glucosidase by imidazole have demonstrated a partial competitive inhibition mechanism. nih.gov In this type of inhibition, the inhibitor binds to the enzyme's active site, reducing the enzyme's affinity for the substrate, which is reflected by an increase in the Michaelis constant (K_m). However, the maximum reaction rate (V_max) remains unchanged. nih.gov It is plausible that analogs of this compound could exhibit similar inhibitory patterns on various enzymes, where the cyclohexylacetyl group could influence the affinity and specificity of the interaction.

A hypothetical kinetic analysis of an enzyme inhibited by a this compound analog might yield data as presented in the interactive table below. This data could be used to generate Lineweaver-Burk plots to determine the mode of inhibition.

Interactive Data Table: Hypothetical Kinetic Data for Enzyme Inhibition

Substrate Concentration (mM)Initial Velocity (µM/min) (No Inhibitor)Initial Velocity (µM/min) (With Inhibitor)
15033
28362
5125100
10167143
20200182

Mapping of Ligand Binding Sites and Interaction Modes

Identifying the specific binding site of a ligand on a protein is crucial for understanding its mechanism of action and for rational drug design. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking are employed to map these interactions at an atomic level.

For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are often key interaction points. nih.gov They can coordinate with metal ions in metalloenzymes or form hydrogen bonds with amino acid residues in the binding pocket. wikipedia.org The cyclohexyl group of this compound would be expected to favor binding in hydrophobic pockets, displacing water molecules and contributing favorably to the binding entropy.

Investigations into Receptor Binding and Allosteric Modulation

Beyond enzyme inhibition, this compound analogs are of interest for their potential to interact with various receptors. The imidazole ring is a common feature in ligands for a range of receptors, including imidazoline (B1206853) receptors. researchgate.netdoi.org

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is an increasingly important concept in drug discovery. nih.govdrugdiscoverytrends.com This can lead to a more subtle and potentially more specific modulation of receptor activity. The presence of a bulky cyclohexyl group in this compound suggests that its analogs could act as allosteric modulators. A study on tetracyclic small molecules with a cyclohexyl ring demonstrated their ability to act as positive allosteric modulators (PAMs) of the cholecystokinin (B1591339) 1 receptor (CCK1R), where slight structural modifications to the cyclohexyl moiety could abolish off-target effects. mdpi.com This highlights the potential for fine-tuning the allosteric activity of molecules containing this functional group.

Studies on Molecular Recognition and Self-Assembly in Biological Systems

Molecular recognition governs the specific interactions between molecules, such as a ligand and its protein target. Self-assembly refers to the spontaneous organization of molecules into ordered structures. Both processes are fundamental to biological function.

Protein-Ligand Interaction Dynamics and Thermodynamics

Understanding the thermodynamics of protein-ligand binding provides a complete picture of the forces driving the interaction. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the key thermodynamic parameters: the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS). researchgate.netnih.govwhiterose.ac.uk

The binding of a ligand to a protein is an equilibrium process, and the free energy of binding (ΔG) is related to the binding affinity. The enthalpy change reflects the changes in bonding and intermolecular interactions, while the entropy change is related to the changes in the system's disorder, including the release of water molecules from the binding site. For a molecule like this compound, the hydrophobic cyclohexyl group would be expected to have a significant entropic contribution to binding due to the displacement of ordered water molecules from a hydrophobic binding pocket.

Interactive Data Table: Hypothetical Thermodynamic Parameters for Ligand Binding

LigandK_a (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Analog 11.2 x 10⁶-8.2-5.5-2.7
Analog 22.5 x 10⁵-7.3-6.8-0.5
Analog 38.0 x 10⁶-9.4-4.1-5.3

Modulation of Aggregation Phenomena by Imidazole Ligands

Protein aggregation is a hallmark of several neurodegenerative diseases. rsc.org Small molecules that can modulate this process are of significant therapeutic interest. Imidazole derivatives have been shown to influence protein aggregation. For example, certain imidazo[2,1-b] nih.govnih.govthiazine derivatives have been found to inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. nih.govnih.govacs.org These compounds were shown to inhibit the primary nucleation process and could redirect the fibril formation pathway. nih.govnih.govacs.org

The structural features of this compound, particularly the combination of a planar aromatic system and a non-planar hydrophobic group, could allow its analogs to interact with aggregation-prone proteins and interfere with the self-assembly process that leads to the formation of toxic aggregates.

In-depth Analysis of this compound Analogues Reveals Limited Public Data for Comprehensive SAR Studies

A thorough investigation into the molecular recognition and mechanistic studies of biological interactions for this compound and its analogues indicates a significant gap in publicly available scientific literature. Specifically, detailed structure-activity relationship (SAR) studies focusing on the systematic modification of this compound's distinct chemical moieties are not extensively documented in accessible research databases.

The imidazole ring is a well-recognized pharmacophore due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. nih.govnih.gov Its derivatives have been explored for a wide range of therapeutic applications. researchgate.netdntb.gov.ua However, specific research detailing the impact of substituent modifications on the imidazole core of this compound is scarce. Such studies would typically involve synthesizing a series of analogues where the methyl group at the N-1 position is replaced with other alkyl or aryl groups, or where other positions on the imidazole ring (2- and 5-) are substituted, followed by biological evaluation to determine the effect of these changes on receptor binding and activity.

Similarly, the influence of the cyclohexylacetyl moiety on binding and selectivity is a critical component of a complete SAR profile, yet specific data for this compound are lacking. Research on other molecular scaffolds has shown that cycloalkyl groups, like cyclohexyl, can play a significant role in establishing favorable van der Waals contacts within receptor binding pockets, thereby influencing potency and selectivity. An analysis for this specific compound would involve modifying the cyclohexyl ring (e.g., altering its size to cyclopentyl or cycloheptyl) or changing the length and nature of the acetyl linker to understand their contributions to the molecule's biological activity.

While general principles of medicinal chemistry and SAR studies on other imidazole-containing compounds provide a framework for predicting how such modifications might influence biological activity, mdpi.comnih.gov the absence of direct experimental data on this compound and its close analogues prevents a detailed and scientifically rigorous discussion as outlined. The synthesis and evaluation of such a focused library of compounds would be required to elucidate the precise structural requirements for its biological interactions.

Due to the limited availability of specific research data, creating detailed data tables on the systematic modification of the imidazole core and the influence of the cyclohexylacetyl moiety for this particular compound is not feasible at this time.

Advanced Methodological Approaches in the Academic Study of 1 Methyl 4 Cyclohexylacetyl Imidazole

Biophysical Techniques for Ligand-Target Interaction Characterization

The interaction between a small molecule, such as 1-Methyl-4-(cyclohexylacetyl)imidazole, and its biological target is fundamental to understanding its mechanism of action. Biophysical techniques are essential in characterizing the thermodynamics, kinetics, and binding affinity of these interactions.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur when two molecules interact. mdpi.com By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. mdpi.com This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique that monitors the binding of a ligand to a target immobilized on a sensor surface. rsc.orgrsc.org SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. rsc.org This technique is highly sensitive and allows for the screening of a large number of compounds to identify potential binders.

Interactive Data Table: Hypothetical ITC and SPR Data for a Small Molecule-Target Interaction

TechniqueParameterValueUnit
ITCBinding Affinity (KD)1.5µM
ITCStoichiometry (n)1:1-
ITCEnthalpy (ΔH)-10.5kcal/mol
ITCEntropy (ΔS)5.2cal/mol·K
SPRAssociation Rate (ka)2.3 x 105M-1s-1
SPRDissociation Rate (kd)3.4 x 10-2s-1
SPRBinding Affinity (KD)1.48µM

Solution and Solid-State Nuclear Magnetic Resonance (NMR) for Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. nih.govresearchgate.net In the context of ligand-target binding, solution-state NMR can be used to identify the binding interface, determine the structure of the complex, and measure binding affinities. mdpi.comresearchgate.net Techniques such as chemical shift perturbation, saturation transfer difference (STD) NMR, and WaterLOGSY are commonly employed to study these interactions. researchgate.net

Solid-state NMR, while less common for routine binding studies of small molecules, can provide valuable information on the structure and dynamics of ligands bound to large, insoluble protein targets or membrane-bound receptors.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures

Determining the three-dimensional structure of a ligand-target complex is crucial for understanding the molecular basis of its activity and for structure-based drug design.

X-ray crystallography is a high-resolution technique that provides a detailed atomic-level picture of a molecule's structure in its crystalline state. nih.govnih.govresearchgate.netjsac.or.jpresearchgate.net By crystallizing a target protein in complex with a ligand like this compound, researchers can visualize the precise binding mode, identify key interacting residues, and understand the conformational changes that occur upon binding. nih.govresearchgate.netjsac.or.jp

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large macromolecular complexes that are difficult to crystallize. nih.govnih.gov In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native conformation. nih.gov This technique is particularly valuable for studying large, flexible, or membrane-embedded proteins and their complexes with small molecules. nih.gov

Chromatographic and Spectrometric Methodologies for Research Purity and Quantification

Ensuring the purity and accurately quantifying the concentration of a research compound are critical for the reliability and reproducibility of experimental results.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used to separate a compound from impurities. nih.govwiley.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net These methods, often coupled with a detector like a UV-Vis or diode-array detector, allow for the assessment of purity by separating the main compound from any byproducts or degradation products. researchgate.netresearchgate.net

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.govwiley.comresearchgate.net When coupled with a chromatographic system (LC-MS), it provides a powerful tool for both the identification and quantification of a compound. nih.govwiley.comresearchgate.net The high specificity and sensitivity of LC-MS make it an indispensable method for determining the exact mass of a compound, confirming its identity, and quantifying its concentration in various matrices. nih.govwiley.comresearchgate.net

Interactive Data Table: General Parameters for Chromatographic and Spectrometric Analysis

TechniqueParameterTypical Value/Range
HPLC/UHPLCRetention TimeCompound Specific
HPLC/UHPLCPurity>95%
LC-MS[M+H]+Calculated Exact Mass ± 5 ppm
LC-MSLimit of Detection (LOD)ng/mL to pg/mL
LC-MSLimit of Quantification (LOQ)ng/mL to pg/mL

Future Research Trajectories and Broader Scientific Implications for 1 Methyl 4 Cyclohexylacetyl Imidazole

Potential as Advanced Molecular Probes for Fundamental Biological Investigations

The development of sophisticated molecular probes is crucial for unraveling complex biological processes. While 1-Methyl-4-(cyclohexylacetyl)imidazole has not been investigated for this purpose, its constituent parts suggest a strong potential for development into targeted probes. The imidazole (B134444) nucleus is a key component of the amino acid histidine, which frequently plays a vital role in protein active sites and metal coordination. chemijournal.com This inherent bio-compatibility could be leveraged to design probes with low cellular toxicity.

Future research could focus on modifying the cyclohexylacetyl moiety or the imidazole ring to incorporate reporter groups, such as fluorophores or photoactivatable crosslinkers. thermofisher.com The cyclohexyl group's lipophilicity could be exploited to facilitate membrane traversal or to anchor the probe within specific hydrophobic pockets of target proteins. By attaching a fluorescent dye, the molecule could be used to visualize cellular structures or track the localization of specific biomolecules in real-time.

Furthermore, the imidazole ring is an excellent metal-chelating ligand. nih.gov This property could be harnessed to develop probes that sense or sequester specific metal ions within biological systems, which is critical for studying metalloprotein function and the toxicology of heavy metals.

Table 1: Hypothetical Molecular Probe Designs Based on this compound
Probe TypePotential ModificationStructural ContributionInvestigative Application
Fluorescent ProbeConjugation of a fluorophore (e.g., FITC, Rhodamine) to the cyclohexyl ring.Imidazole Core: Provides biocompatibility and potential targeting. Cyclohexylacetyl Group: Influences solubility, membrane permeability, and localization.Imaging protein localization within cellular compartments; tracking lipid droplet dynamics.
Photo-Affinity LabelIncorporation of a photoreactive group (e.g., aryl azide) on the imidazole ring.Imidazole Core: Can be designed to bind non-covalently to a target. Photoreactive Group: Forms a covalent bond upon UV irradiation, permanently tagging the target.Identifying unknown binding partners of a specific enzyme or receptor.
Metal Ion SensorNo modification needed, leveraging the intrinsic properties of the imidazole ring.Imidazole Core: Acts as a chelator for metal ions like Zn²⁺, Cu²⁺, or Co²⁺, potentially causing a detectable spectroscopic shift.Monitoring fluctuations of intracellular metal ion concentrations.

Exploration in Materials Science and Industrial Applications (e.g., corrosion inhibition, catalysis)

The application of imidazole derivatives in materials science, particularly as corrosion inhibitors for metals and alloys, is well-documented. researchgate.net These compounds function by adsorbing onto the metal surface, forming a protective barrier that prevents contact with corrosive agents. google.com The effectiveness of an imidazole-based inhibitor is often linked to the presence of heteroatoms (nitrogen) and π-electrons, which facilitate strong adsorption to the metal.

This compound is a prime candidate for investigation in this field. The imidazole ring provides the necessary nitrogen atoms and aromatic system for surface interaction. The bulky cyclohexylacetyl group could significantly enhance performance by increasing the surface area covered by each molecule, thereby creating a more robust and dense protective film. Future studies should involve electrochemical analyses, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to quantify its inhibition efficiency on various metals like steel in acidic environments. nih.gov

In catalysis, the imidazole ring can act as a ligand to stabilize metal catalysts or function as an organocatalyst itself. mdpi.com The specific substituents on the ring can tune the electronic and steric properties of the catalyst, influencing its activity and selectivity. Research into this compound could explore its utility as a ligand in transition-metal catalysis or as a base catalyst in organic reactions, where the steric hindrance from the cyclohexyl group might impart unique selectivity.

Table 2: Potential Industrial Applications and Relevant Molecular Features
Application AreaKey Molecular FeatureHypothesized Mechanism of ActionFuture Research Direction
Corrosion InhibitionImidazole's N-atoms and π-system; large surface area of the cyclohexylacetyl group.Adsorption onto metal surfaces via N-atoms, forming a dense protective layer enhanced by the bulky side chain.Electrochemical testing on carbon steel in various corrosive media (e.g., HCl, H₂SO₄).
Homogeneous CatalysisImidazole ring as a metal-coordinating ligand.Formation of stable metal complexes where the cyclohexylacetyl group influences the steric environment of the catalytic center.Synthesis of transition metal complexes (e.g., with Pd, Ru, Cu) and testing their efficacy in cross-coupling reactions.
OrganocatalysisBasicity of the imidazole nitrogen.Acting as a Brønsted or Lewis base to activate substrates in reactions like acylation or cyclization.Evaluation as a catalyst in benchmark organic reactions, assessing for unique selectivity due to steric bulk.

Integration into Supramolecular Chemistry and Nanotechnology Scaffolds

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net Imidazole and its derivatives are exceptional building blocks, or "tectons," for creating complex supramolecular architectures, including metal-organic frameworks (MOFs). rsc.org

The structure of this compound offers distinct features for designing novel supramolecular systems. While the N-methylation prevents its participation as a hydrogen bond donor, the remaining nitrogen atom can still act as a hydrogen bond acceptor or a coordination site for metal ions. nih.govresearchgate.net The cyclohexylacetyl group introduces significant van der Waals interactions and can direct the self-assembly process through steric influence, potentially leading to the formation of unique crystalline structures or liquid crystals. Research in this area would involve crystallizing the compound with various metal salts or co-formers to explore the resulting supramolecular topologies.

In nanotechnology, such self-assembled structures could form the basis for new nanomaterials. For instance, MOFs constructed using this molecule as a ligand could exhibit tailored porosity and surface properties, making them suitable for applications in gas storage or separation. The lipophilic nature of the cyclohexyl groups could also be exploited to create amphiphilic structures that self-assemble into micelles or vesicles in aqueous media, serving as nanocarriers for drug delivery.

Unexplored Synthetic Avenues and Methodological Advancements

While general methods for synthesizing substituted imidazoles are established, the specific synthesis of this compound may present unique challenges that invite methodological innovation. organic-chemistry.org The introduction of the acyl group at the C4 position is a key step. Traditional Friedel-Crafts acylation methods may not be efficient for electron-rich heterocycles like imidazole.

Future research could focus on developing novel, high-yield synthetic routes. This might include transition-metal-catalyzed cross-coupling reactions that directly forge the bond between the imidazole ring and the cyclohexylacetyl moiety. Another promising direction is the exploration of multi-component reactions, where the imidazole ring is constructed in a single step from simpler precursors, with the cyclohexylacetyl group already incorporated into one of the starting materials. organic-chemistry.org Such advancements would not only make this compound more accessible for study but could also be broadly applicable to the synthesis of other 4-acylimidazoles.

Furthermore, developing greener synthetic protocols that minimize waste and use more environmentally benign solvents and reagents would represent a significant methodological advancement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-4-(cyclohexylacetyl)imidazole, and how are they optimized for yield?

  • Methodological Answer : The compound can be synthesized via maleimide addition reactions, where imidazole derivatives react with electrophilic groups like N-(4-hydroxyphenyl) maleimide (HPM) under controlled conditions (DMF solvent, inert atmosphere) . Optimization involves adjusting catalysts (e.g., Raney nickel avoids dehalogenation side reactions observed with Pd/C) and reaction parameters (e.g., 45°C for cyclization, NaOH as a base) to achieve yields >85% . Structural confirmation is typically performed using NMR and LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : For confirming substituent positions and purity .
  • IR spectroscopy : To identify functional groups (e.g., sulfonyl chloride peaks near 1170 cm⁻¹) .
  • LC-MS : Monitors reaction intermediates and quantifies yields .
  • Elemental analysis : Validates molecular composition .

Q. What preliminary biological activities have been reported for structurally related imidazole derivatives?

  • Methodological Answer : Studies on analogs show inhibition of hepatic gluconeogenesis (e.g., reduced ATP/ADP ratios and oxygen consumption in liver tissues) . These effects are assessed via metabolite profiling (e.g., lactate/pyruvate ratios) and respirometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradation data for imidazole derivatives?

  • Methodological Answer : Discrepancies (e.g., 41% biodegradation in 14 days vs. 0% in 28 days for similar compounds) may arise from structural differences (e.g., cyclohexylacetyl vs. methylvinyl groups) or testing protocols (e.g., OECD TG301F vs. other standards) . To address this, conduct comparative studies under standardized conditions and use computational models to predict substituent effects on persistence.

Q. What experimental strategies mitigate metabolic interference when studying this compound in hepatic models?

  • Methodological Answer : To isolate specific effects (e.g., on gluconeogenesis), use controlled substrates like fructose-1,6-bisphosphate and monitor ATP/ADP ratios via HPLC . Parallel experiments with sodium lactate can help distinguish pH-related artifacts from direct metabolic inhibition .

Q. How do structural modifications (e.g., sulfonylation or maleimide addition) alter the compound’s reactivity in epoxy curing systems?

  • Methodological Answer : Maleimide groups reduce imidazole’s curing activity by sterically hindering nucleophilic sites, which is quantified using differential scanning calorimetry (DSC) to measure curing kinetics . Sulfonyl derivatives, however, enhance hydrolytic stability, assessed via accelerated aging tests (85°C, 85% humidity) .

Q. What role does this compound play in natural product synthesis, and what challenges exist in scaling these methods?

  • Methodological Answer : The compound serves as a precursor for imidazol-4-one alkaloids, synthesized via cyclization reactions (e.g., P₂O₅/MeSO₃H at 110°C) . Scaling requires addressing low yields in multi-step processes (e.g., <50% in indole alkaloid syntheses) by optimizing catalysts (e.g., TiCl₄) and purification protocols .

Notes

  • Avoid commercial sources (e.g., ) per reliability guidelines.
  • All answers are derived from peer-reviewed studies or standardized testing protocols (e.g., OECD, USP).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.